molecular formula C21H19ClN2O4S B6107892 N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 5551-64-4

N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6107892
CAS RN: 5551-64-4
M. Wt: 430.9 g/mol
InChI Key: LQORGDJXBBYHRG-UHFFFAOYSA-N
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Description

N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CGP 49823 in lab experiments is its specificity for the glycine site on the N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor. This allows researchers to selectively modulate the activity of the this compound receptor without affecting other receptors. However, one limitation of using CGP 49823 is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CGP 49823. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration route for CGP 49823 in these conditions. Another area of interest is the development of new compounds that target the glycine site on the N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor with greater specificity and efficacy. Finally, research is needed to further elucidate the mechanisms of action of CGP 49823 and its effects on synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of CGP 49823 involves several steps, starting with the reaction between 4-chloroaniline and 4-methoxybenzaldehyde to form 4-chloro-N-(4-methoxybenzyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-phenylsulfonylamine. Finally, this compound is reacted with glycine to form CGP 49823.

Scientific Research Applications

CGP 49823 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CGP 49823 has been shown to modulate the activity of the N~1~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is involved in the regulation of synaptic plasticity and memory formation.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-19-13-11-18(12-14-19)24(29(26,27)20-5-3-2-4-6-20)15-21(25)23-17-9-7-16(22)8-10-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORGDJXBBYHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362094
Record name N~2~-(Benzenesulfonyl)-N-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5551-64-4
Record name N~2~-(Benzenesulfonyl)-N-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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